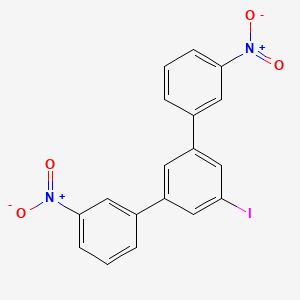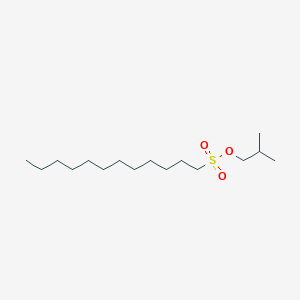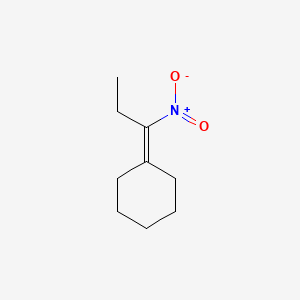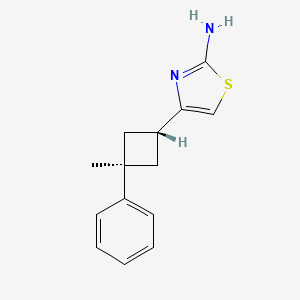
1-Iodo-3,5-bis(3-nitrophenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-3,5-bis(3-nitrophenyl)benzene is an aromatic compound characterized by the presence of iodine and nitro groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Iodo-3,5-bis(3-nitrophenyl)benzene typically involves the iodination of 3,5-bis(3-nitrophenyl)benzene. This can be achieved through electrophilic aromatic substitution reactions where iodine is introduced to the benzene ring in the presence of a suitable catalyst. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Iodo-3,5-bis(3-nitrophenyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted by other nucleophiles in the presence of suitable reagents.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium or platinum, and strong oxidizing agents. Major products formed from these reactions include amines and other substituted aromatic compounds.
Scientific Research Applications
1-Iodo-3,5-bis(3-nitrophenyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways involving aromatic compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Iodo-3,5-bis(3-nitrophenyl)benzene exerts its effects involves the interaction of its functional groups with molecular targets. The nitro groups can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-Iodo-3,5-bis(3-nitrophenyl)benzene can be compared with other similar compounds such as:
1-Iodo-3,5-dinitrobenzene: Similar in structure but with fewer nitro groups.
1-Iodo-3,5-bis(trifluoromethyl)benzene: Contains trifluoromethyl groups instead of nitro groups, leading to different chemical properties.
Properties
CAS No. |
586959-92-4 |
|---|---|
Molecular Formula |
C18H11IN2O4 |
Molecular Weight |
446.2 g/mol |
IUPAC Name |
1-iodo-3,5-bis(3-nitrophenyl)benzene |
InChI |
InChI=1S/C18H11IN2O4/c19-16-8-14(12-3-1-5-17(10-12)20(22)23)7-15(9-16)13-4-2-6-18(11-13)21(24)25/h1-11H |
InChI Key |
QRALYMNWELTVKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)I)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12573676.png)

![(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid](/img/structure/B12573685.png)







![2-({4-[(Prop-2-en-1-yl)oxy]phenyl}methoxy)phenol](/img/structure/B12573725.png)

![Pentanoic acid, 5-oxo-5-[[4-(2-phenylethenyl)phenyl]amino]-](/img/structure/B12573739.png)
